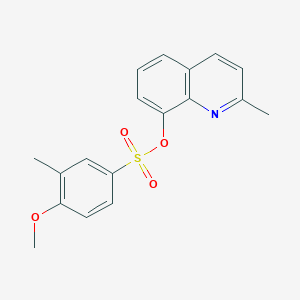
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is a complex organic compound that features both quinoline and benzene sulfonate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate typically involves the reaction of 2-methylquinoline with 4-methoxy-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could yield various substituted quinoline derivatives .
Applications De Recherche Scientifique
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is not well-documented. it is likely to interact with biological molecules through its quinoline and benzene sulfonate moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate
- 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate
Uniqueness
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is unique due to the specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both quinoline and benzene sulfonate moieties also provides a versatile scaffold for further functionalization and development of new compounds .
Propriétés
Formule moléculaire |
C18H17NO4S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(2-methylquinolin-8-yl) 4-methoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO4S/c1-12-11-15(9-10-16(12)22-3)24(20,21)23-17-6-4-5-14-8-7-13(2)19-18(14)17/h4-11H,1-3H3 |
Clé InChI |
WGNIUORMHIWOHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)OC)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346736.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346746.png)
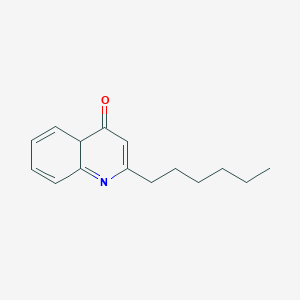
![[3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346762.png)
![1-[(3-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B12346764.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346774.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346785.png)
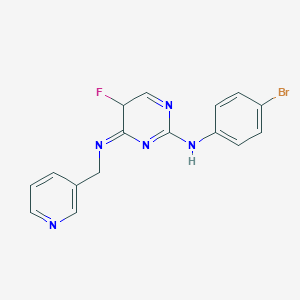
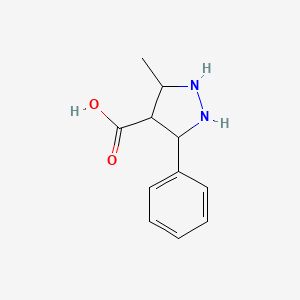
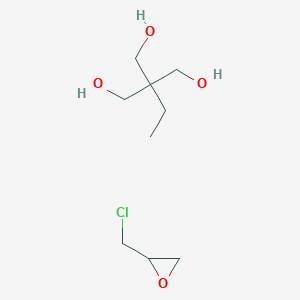
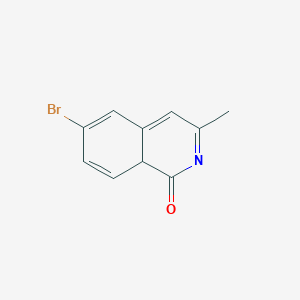
![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346810.png)
![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346835.png)
